{2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

Catalog No.
S6704153
CAS No.
926204-94-6
M.F
C10H8N4O3S
M. Wt
264.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}a...

CAS Number

926204-94-6

Product Name

{2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

IUPAC Name

2-[2-(pyrazine-2-carbonylamino)-1,3-thiazol-4-yl]acetic acid

Molecular Formula

C10H8N4O3S

Molecular Weight

264.26 g/mol

InChI

InChI=1S/C10H8N4O3S/c15-8(16)3-6-5-18-10(13-6)14-9(17)7-4-11-1-2-12-7/h1-2,4-5H,3H2,(H,15,16)(H,13,14,17)

InChI Key

ZZFJFAGYWGCHOA-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)C(=O)NC2=NC(=CS2)CC(=O)O

Canonical SMILES

C1=CN=C(C=N1)C(=O)NC2=NC(=CS2)CC(=O)O

The compound {2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is a heterocyclic organic compound characterized by its unique structural features. It consists of a thiazole ring, a pyrazine moiety, and an acetic acid functional group. The compound's IUPAC name is 2-[2-(pyrazine-2-amido)-1,3-thiazol-4-yl]acetic acid, indicating its complex arrangement of atoms and functional groups, which contribute to its chemical behavior and biological activity .

Typical of amides and carboxylic acids. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which can be useful in synthesizing derivatives with altered solubility and bioactivity.
  • Nucleophilic Substitution: The thiazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions are significant for modifying the compound for specific applications in medicinal chemistry.

The biological activity of {2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is noteworthy due to its potential as a pharmacological agent. Preliminary studies suggest that it exhibits:

  • Antimicrobial Properties: The compound has shown activity against various bacterial strains, making it a candidate for antibiotic development.
  • Anti-inflammatory Effects: Research indicates that it may reduce inflammation in certain biological models, suggesting potential applications in treating inflammatory diseases.
  • Antitumor Activity: Some studies have hinted at its ability to inhibit cancer cell proliferation, although further research is required to elucidate the underlying mechanisms.

Synthesis of {2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid can be achieved through several methods:

  • Condensation Reactions: Combining thiazole derivatives with pyrazinecarboxylic acids under controlled conditions can yield the desired compound.
  • Multi-step Synthesis: A more complex approach involves synthesizing intermediates that are subsequently reacted to form the final product.
  • Use of Catalysts: Employing catalysts can enhance reaction rates and yields during synthesis.

These methods highlight the versatility in synthesizing this compound for research and application purposes.

The applications of {2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid span various fields:

  • Pharmaceutical Development: Due to its antimicrobial and anti-inflammatory properties, it is being explored as a potential drug candidate.
  • Agricultural Chemicals: Its efficacy against certain pathogens may allow for use in developing agrochemicals aimed at crop protection.
  • Biochemical Research: It serves as a tool in studying biochemical pathways involving thiazole and pyrazine derivatives.

Interaction studies involving this compound focus on its binding affinity with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: To evaluate its biological effects on cell lines or microbial cultures.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion profiles.

Understanding these interactions is crucial for evaluating the therapeutic potential of the compound.

Several compounds share structural similarities with {2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid, including:

  • 2-(2-Aminothiazol-4-yl)acetic acid
    • Structural similarity but lacks the pyrazine moiety.
    • Exhibits different biological activities primarily related to thiazole derivatives.
  • Thiazolidinedione derivatives
    • Known for their antidiabetic properties.
    • Differ significantly in structure but share thiazole rings.
  • Pyrazinamide
    • An antibiotic used primarily against tuberculosis.
    • Contains a pyrazine ring but differs in functional groups and biological targets.

Uniqueness

The uniqueness of {2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid lies in its combination of both pyrazine and thiazole rings along with an acetic acid group. This structural diversity may enhance its pharmacological profile compared to similar compounds, potentially leading to novel therapeutic applications.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

264.03171130 g/mol

Monoisotopic Mass

264.03171130 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-11-23

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